BenchChemオンラインストアへようこそ!

Agerafenib

BRAF V600E Pan-RAF Kinase Selectivity

Agerafenib (CEP-32496, RXDX-105) is a pharmacologically distinct, orally bioavailable RAF/RET inhibitor purpose-built for translational cancer research. Unlike first-generation agents, its VEGFR-sparing profile (cellular VEGFR2 IC50 ≥700 nM) eliminates confounding angiogenesis effects, enabling cleaner dissection of MAPK signaling. With 15- to 85-fold selective cytotoxicity for BRAF(V600E) models and potent RET inhibition (Kd=1.5 nM) free from hypertension liabilities, this is the definitive reference compound for studies demanding a wide, safe therapeutic window and linear PK/PD correlation.

Molecular Formula C24H22F3N5O5
Molecular Weight 517.5 g/mol
CAS No. 1188910-76-0
Cat. No. B560046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAgerafenib
CAS1188910-76-0
Synonyms1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea
Molecular FormulaC24H22F3N5O5
Molecular Weight517.5 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC(=NO1)NC(=O)NC2=CC(=CC=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)C(F)(F)F
InChIInChI=1S/C24H22F3N5O5/c1-23(2,24(25,26)27)19-11-20(32-37-19)31-22(33)30-13-6-5-7-14(8-13)36-21-15-9-17(34-3)18(35-4)10-16(15)28-12-29-21/h5-12H,1-4H3,(H2,30,31,32,33)
InChIKeyDKNUPRMJNUQNHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Agerafenib (CEP-32496/RXDX-105) CAS 1188910-76-0: A VEGFR-Sparing Pan-RAF Inhibitor for Precision Oncology Research


Agerafenib (CEP-32496, RXDX-105, CAS 1188910-76-0) is an orally bioavailable, synthetic small-molecule inhibitor of the RAF family kinases, with high binding affinity for both mutant BRAF(V600E) and wild-type BRAF and CRAF [1]. It is a multi-kinase inhibitor that also potently targets RET, ABL1, and other kinases, while sparing VEGFR, a profile designed to mitigate certain class-related toxicities [2]. The compound is currently under clinical investigation (Phase 1/2) for the treatment of solid tumors, including melanoma, non-small cell lung cancer, and colorectal cancer [3].

Why Agerafenib (CEP-32496) Cannot Be Interchanged with Generic BRAF Inhibitors


Agerafenib's unique multi-kinase inhibition profile—particularly its balanced targeting of BRAF, CRAF, and RET while sparing VEGFR—fundamentally differentiates it from earlier-generation BRAF inhibitors like vemurafenib and dabrafenib [1]. Simple substitution based solely on BRAF(V600E) potency is invalid due to significant differences in selectivity, off-target effects, and resistance mechanisms [2]. The VEGFR-sparing property of Agerafenib is hypothesized to reduce the incidence of hypertension and other vascular toxicities commonly associated with multi-targeted kinase inhibitors [3]. The quantitative evidence below details the specific, measurable parameters where Agerafenib offers a distinct and scientifically verifiable profile, making it a non-interchangeable tool for research and potential therapeutic development.

Quantitative Evidence for Agerafenib (CEP-32496) Differentiation: A Head-to-Head Procurement Guide


Agerafenib vs. Vemurafenib: Benchmarking Favorable Potency and a Distinct Kinase Binding Profile

Agerafenib (CEP-32496) binds to BRAF(V600E) with a Kd of 14 nM, representing a 2.2-fold higher binding affinity compared to vemurafenib, which has a reported IC50 of 31 nM for BRAF(V600E) in cell-free assays [1]. Agerafenib also demonstrates a balanced inhibition profile across RAF family members (Kd values: BRAF(V600E) 14 nM, BRAF(WT) 36 nM, CRAF 39 nM), whereas vemurafenib is more selective for the mutant form [1]. Agerafenib has been reported to benchmark favorably against vemurafenib in preclinical models [1].

BRAF V600E Pan-RAF Kinase Selectivity Melanoma

Agerafenib vs. Dabrafenib: Superior Wild-Type Selectivity Ratio to Mitigate Paradoxical Activation

Agerafenib exhibits a significantly larger selectivity window between mutant and wild-type BRAF compared to dabrafenib. Agerafenib binds BRAF(V600E) with a Kd of 14 nM and wild-type BRAF with a Kd of 36 nM, a ratio of approximately 2.6 [1]. In contrast, dabrafenib inhibits BRAF(V600E) with an IC50 of 0.8 nM and wild-type BRAF with an IC50 of 3.2 nM, a ratio of 4.0, indicating a smaller relative selectivity for the mutant . This broader selectivity profile may reduce the risk of paradoxical MAPK pathway activation in wild-type BRAF cells, a known cause of secondary malignancies and skin toxicities with some BRAF inhibitors [2].

Paradoxical Activation BRAF Wild-Type Selectivity Ratio On-Target Toxicity

Agerafenib vs. Sorafenib: Superior In Vivo Efficacy and Tolerability in BRAF-Mutant Xenografts

In head-to-head preclinical xenograft studies, Agerafenib demonstrated superior efficacy compared to sorafenib. Agerafenib achieved sustained tumor stasis and regression in BRAF(V600E) melanoma and colon carcinoma xenografts (Colo-205 and A375) at oral doses of 30-100 mg/kg BID, with no observed adverse effects [1]. These results benchmarked favorably against sorafenib, which was administered at its maximally effective dose of 60 mg/kg QD but resulted in only modest tumor growth inhibition without significant regression, and was associated with body weight loss [1][2]. Agerafenib also showed a higher oral bioavailability (>95% across multiple species) compared to the variable and lower bioavailability of sorafenib .

In Vivo Efficacy Xenograft Tumor Stasis Tolerability

Agerafenib (RXDX-105) vs. Other RET Inhibitors: A VEGFR-Sparing Profile with Potential Safety Advantages

Agerafenib (RXDX-105) is a potent RET inhibitor (Kd = 1.5 nM) but is specifically designed to be VEGFR-sparing, with a cellular IC50 of ≥700 nM against VEGFR2 (KDR) [1]. This is in stark contrast to many other RET-active multikinase inhibitors like cabozantinib and vandetanib, which potently inhibit VEGFR2 (IC50 ~0.035 nM and ~40 nM, respectively) and are associated with dose-limiting hypertension [2][3]. In a Phase I/Ib trial of RXDX-105, the most common adverse events were low-grade rash and fatigue, with a notably low incidence of hypertension (Grade ≥3: 0%) [4]. This VEGFR-sparing property may allow for more sustained target inhibition without the vascular toxicities that limit the use of other agents.

RET VEGFR-Sparing Hypertension Non-Small Cell Lung Cancer

Agerafenib (CEP-32496) vs. Encorafenib: Superior Intrinsic Clearance Predicts More Favorable Human PK

In vitro microsomal stability studies reveal a significant difference in the metabolic profiles of Agerafenib and encorafenib. Agerafenib exhibits low intrinsic clearance (Clint) of <23 (μL/min)/mg and a half-life >60 minutes in human liver microsomes, correlating with its >95% oral bioavailability in multiple preclinical species [1]. In contrast, encorafenib is known to have a higher intrinsic clearance in human liver microsomes, which may contribute to its lower oral bioavailability in humans (~86% at steady-state) and the need for a unique pharmaceutical formulation to achieve adequate exposure [2][3]. This difference suggests Agerafenib may offer a more predictable and consistent pharmacokinetic profile with a potentially lower risk of drug-drug interactions.

Pharmacokinetics Intrinsic Clearance Oral Bioavailability Metabolic Stability

Agerafenib vs. RAF-265: A More Tolerable Therapeutic Window in Preclinical Models

A direct preclinical comparison showed that Agerafenib has a superior therapeutic window compared to the pan-RAF inhibitor RAF-265. In Colo-205 xenograft studies, Agerafenib achieved significant tumor regression at well-tolerated doses of 30-100 mg/kg BID, with no significant body weight loss (<5%) [1]. In contrast, RAF-265, at its maximally effective dose of 100 mg/kg every other day, resulted in substantial body weight loss (>10%) and only modest tumor growth inhibition, indicating a narrow therapeutic window and significant toxicity at efficacious doses [1][2]. This difference highlights Agerafenib's potential for achieving sustained target engagement without the dose-limiting toxicities associated with other pan-RAF agents.

Therapeutic Window Toxicity Body Weight Loss Maximum Tolerated Dose

Recommended Research Applications for Agerafenib (CEP-32496) Based on Evidence


Investigating RAF Kinase Signaling Without VEGFR-Mediated Confounding Effects

Given its VEGFR-sparing profile (cellular IC50 ≥700 nM for VEGFR2), Agerafenib is ideally suited for studies seeking to dissect the role of RAF (BRAF/CRAF) and RET signaling in cancer models without the confounding effects of VEGF pathway inhibition on tumor angiogenesis and microenvironment [1]. This is a key advantage over multi-kinase inhibitors like sorafenib and cabozantinib. Researchers can use Agerafenib to generate cleaner, more interpretable data on MAPK pathway inhibition in vivo, as demonstrated by its sustained inhibition of pMEK and pERK in Colo-205 xenografts [2].

Evaluating Therapies for BRAF-Mutant Cancers with Reduced On-Target Skin Toxicity

The 15- to 85-fold selective cytotoxicity of Agerafenib for BRAF(V600E) mutant cells over wild-type cells makes it a valuable tool for modeling treatments with a potentially improved therapeutic window and reduced paradoxical MAPK activation in normal tissues [1]. This property directly addresses a major clinical limitation of first-generation BRAF inhibitors like vemurafenib and dabrafenib, which are associated with cutaneous squamous cell carcinomas and other skin toxicities [2]. Preclinical studies can leverage Agerafenib to explore combination therapies that further enhance this selectivity.

Developing RET-Driven Cancer Models with a Favorable Cardiovascular Safety Profile

Agerafenib's potent inhibition of RET (Kd = 1.5 nM, cellular IC50 = 21 nM) combined with its VEGFR-sparing nature makes it an excellent candidate for preclinical investigation of RET-altered cancers, including non-small cell lung cancer and thyroid cancer [1][2]. Phase I clinical data with RXDX-105 have already demonstrated preliminary efficacy in RET fusion-positive NSCLC, with a notably low incidence of hypertension (Grade ≥3: 0%), confirming the translational value of its unique pharmacological profile [3]. Researchers can utilize Agerafenib to establish efficacy models for RET-driven tumors without the cardiovascular complications that plague other RET-active agents.

Establishing Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships for RAF Inhibitors

The favorable pharmacokinetic profile of Agerafenib—including >95% oral bioavailability across species, low intrinsic clearance, and a long half-life—makes it an ideal reference compound for establishing robust PK/PD models [1]. Its predictable and linear PK across a wide dose range (e.g., dose-proportional increase in AUC from 10 to 100 mg/kg in rats) allows for precise correlation of plasma concentration with target engagement (pMEK inhibition) and efficacy (tumor regression) [2]. This is particularly useful for researchers designing preclinical efficacy studies or developing next-generation BRAF inhibitors and seeking a well-characterized comparator with a wide and safe therapeutic window [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Agerafenib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.